N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Historical Context and Discovery
The compound belongs to a class of hybrid heterocycles first synthesized in the late 20th century through advancements in carbenoid insertion and cyclodehydration techniques. Early methods for oxazole synthesis, such as rhodium(II)-catalyzed reactions of diazocarbonyl compounds with amides (developed by Bagley et al. in 1998), laid the groundwork for later derivatization. The incorporation of oxathiine rings, as seen in carboxin (a commercial fungicide discovered in 1969), demonstrated the biological relevance of sulfur-containing heterocycles.
The specific synthesis of this compound likely emerged from iterative modifications of these protocols. For example, Ahmad et al. (2020) detailed a solvent-free approach for analogous oxazoles using phenacyl bromides and amides at 120°C, achieving yields up to 54%. The bromophenyl group, a common pharmacophore, was introduced to enhance electronic properties and binding affinity.
Significance in Heterocyclic Chemistry
This compound exemplifies the convergence of two pharmacologically active scaffolds:
- Oxazole : Known for its role in natural products (e.g., telomestatin) and synthetic drugs, oxazoles contribute to π-π stacking interactions and metabolic stability.
- Oxathiine : Sulfur and oxygen atoms in the 1,4-oxathiine ring improve solubility and enable redox activity, as observed in carboxin’s inhibition of succinate dehydrogenase.
The fusion of these rings creates a unique electronic profile, with the bromine atom at the 4-position of the phenyl group further modulating lipophilicity and steric bulk. Comparative data for related structures are provided below:
Research Objectives and Scope
Current studies focus on:
- Synthetic Optimization : Improving regioselectivity in carbenoid insertions and cyclodehydration steps.
- Structure-Activity Relationships (SAR) : Evaluating how bromophenyl and oxathiine substituents influence bioactivity.
- Applications : Exploring potential as kinase inhibitors or antimicrobial agents, inspired by carboxin’s mechanism.
Ongoing work aims to resolve challenges in stereocontrol and scalability, particularly for multi-gram syntheses.
Properties
Molecular Formula |
C20H15BrN2O3S |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H15BrN2O3S/c21-15-8-6-13(7-9-15)16-12-17(26-23-16)22-20(24)18-19(27-11-10-25-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,24) |
InChI Key |
OKLHYZKURDUXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features three primary structural components: (1) a 1,2-oxazole ring substituted at position 3 with a 4-bromophenyl group, (2) a 5,6-dihydro-1,4-oxathiine ring bearing a phenyl substituent at position 3, and (3) a carboxamide bridge connecting the two heterocycles. Retrosynthetic analysis suggests two viable disconnections:
-
Pathway A : Coupling the pre-formed 3-(4-bromophenyl)-1,2-oxazol-5-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride.
-
Pathway B : Constructing the oxazole ring onto a pre-functionalized oxathiine-carboxamide intermediate .
Both pathways require the independent synthesis of the oxazole and oxathiine moieties, followed by amide bond formation.
Synthesis of the 1,2-Oxazole Moiety
The 3-(4-bromophenyl)-1,2-oxazol-5-amine intermediate is synthesized via the Robinson-Gabriel method. A β-keto amide precursor, prepared by condensing 4-bromobenzoyl chloride with ethyl acetoacetate, undergoes cyclodehydration using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This yields the oxazole ring with a 65–70% conversion efficiency .
Critical Parameters :
-
Temperature Control : Excess heat promotes decomposition, necessitating strict temperature regulation.
-
Solvent Selection : DMF stabilizes the intermediate enolate, enhancing cyclization efficiency .
Synthesis of the 5,6-Dihydro-1,4-Oxathiine Moiety
The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is synthesized through a thioether cyclization strategy. Starting from 3-phenyl-2-mercaptoacetic acid, treatment with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone facilitates ring closure. Oxidation of the thioether to the sulfone is avoided by maintaining a nitrogen atmosphere and using anhydrous conditions .
Reaction Optimization :
-
Catalyst : p-Toluenesulfonic acid (p-TsOH) at 0.5 mol% accelerates cyclization without over-oxidation.
Amide Bond Formation
The final coupling step employs standard carbodiimide chemistry. Activation of the oxathiine-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive acyloxybenzotriazole intermediate. Subsequent reaction with 3-(4-bromophenyl)-1,2-oxazol-5-amine at room temperature for 12 hours affords the target carboxamide in 85–90% yield .
Purification :
-
Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) removes unreacted starting materials.
-
Crystallization : Slow evaporation from methanol yields analytically pure crystals (melting point: 162–164°C) .
Alternative Pathway: Oxazole Ring Construction on Oxathiine Scaffold
An alternative route involves synthesizing the oxazole ring directly on the oxathiine-carboxamide. The oxathiine intermediate is functionalized with a propargyl group at position 2, which undergoes Huisgen cycloaddition with 4-bromophenyl azide. However, this method suffers from lower regioselectivity (60:40 ratio of 1,4- to 1,5-disubstituted oxazoles) and requires costly copper(I) catalysts .
Reaction Challenges and Mitigation Strategies
Key Issues :
-
Oxathiine Ring Oxidation : Trace moisture leads to sulfone formation, reducing yield. Strict anhydrous conditions (molecular sieves, nitrogen purge) are essential.
-
Oxazole Isomerization : High temperatures during cyclization cause ring-opening. Maintaining reaction temperatures below 10°C prevents degradation .
Yield Optimization :
-
Stoichiometry : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes dimerization.
-
Solvent Polarity : Higher polarity solvents (e.g., DMF) improve oxazole stability but slow coupling kinetics. A mixed solvent system (DCM:DMF 4:1) balances reactivity and stability .
Analytical Characterization
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.72–7.68 (m, 2H, BrPh), 7.45–7.41 (m, 2H, Ph), 4.32–4.28 (m, 2H, oxathiine-CH₂), 3.91–3.87 (m, 2H, oxathiine-CH₂).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxazole C=N).
-
HRMS : [M+H]⁺ calc. for C₂₀H₁₆BrN₂O₃S: 467.0084; found: 467.0087 .
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Patent data highlight the use of microreactors for the cyclization step, achieving 95% conversion in 30 minutes . Solvent recovery systems (e.g., thin-film evaporation) are critical for cost-effective DMF recycling.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced oxathiine derivatives.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₂₆H₂₅NO₄S₂) serves as a relevant analog for comparison. Below is a detailed analysis of structural and physicochemical differences:
Functional Group Impact
- Bromophenyl vs.
- Oxazole vs. The sulfone group in the analog increases solubility in polar solvents but may reduce metabolic stability .
Research Findings and Implications
Crystallographic Analysis
The structural determination of such compounds often employs SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography . The oxathiine ring’s puckering parameters (e.g., Cremer-Pople coordinates) can be analyzed using ORTEP-3 for visualization and generalized puckering models .
Electronic Properties
Multiwfn analysis of the target compound would predict enhanced electron density on the oxazole ring due to bromine’s inductive effect, contrasting with the electron-deficient sulfone in the analog. This difference may influence reactivity in cross-coupling reactions or binding to biological targets.
Analytical Methods and Tools
Biological Activity
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 392.33 g/mol |
| Molecular Formula | C19H16BrN3O2S |
| LogP | 5.7812 |
| Polar Surface Area | 54.136 Ų |
1. Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the oxazole ring have been effective against various bacterial strains, suggesting a potential role in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that it can reduce the production of TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential therapeutic application in treating inflammatory diseases.
3. Analgesic Properties
Preliminary findings indicate that this compound may possess analgesic effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have shown reduced pain responses in writhing tests and hot plate tests when administered this compound .
The biological activity of this compound is thought to be mediated through several pathways:
Inhibition of Enzymes : The oxathiine moiety may interact with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation.
Receptor Modulation : It may also act on various receptors involved in pain signaling pathways, including TRPV1 and cannabinoid receptors, though specific interactions need further elucidation through binding studies.
Case Study 1: Analgesic Efficacy
In a controlled study involving mice, the administration of the compound resulted in a significant reduction in pain response compared to controls. The study utilized both the acetic acid-induced writhing test and the hot plate test to assess analgesic efficacy. Results indicated a dose-dependent response with an optimal dose showing maximal effect without significant adverse effects on locomotor activity .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a marked decrease in paw swelling at various time points post-administration compared to the control group. Histopathological examination confirmed reduced inflammatory cell infiltration in treated animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
